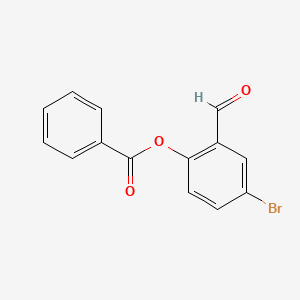

4-Bromo-2-formylphenyl benzoate

Description

4-Bromo-2-formylphenyl benzoate is a brominated aromatic ester characterized by a benzoate group esterified to a 4-bromo-2-formylphenyl moiety. Its synthesis typically involves multi-step reactions, including bromination and esterification. For instance, N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (a related compound) is synthesized via bromination of precursor aldehydes in ethanol with sodium bromate and thiosulfate, followed by purification . The presence of both bromo and formyl substituents enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or functionalized aromatic systems .

Propriétés

IUPAC Name |

(4-bromo-2-formylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLWRHNFDZCPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl benzoate typically involves the reaction of 4-bromo-2-formylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the phenol reacts with the acyl chloride to form the ester linkage .

Industrial Production Methods

Industrial production of 4-Bromo-2-formylphenyl benzoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-formylphenyl benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Bromo-2-carboxyphenyl benzoate.

Reduction: 4-Bromo-2-hydroxyphenyl benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Bromo-2-formylphenyl benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving electrophilic aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mécanisme D'action

The mechanism of action of 4-Bromo-2-formylphenyl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom can undergo substitution reactions, allowing the compound to be modified for specific applications. The exact molecular pathways and targets depend on the specific context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Data Table

Activité Biologique

4-Bromo-2-formylphenyl benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

4-Bromo-2-formylphenyl benzoate consists of a bromine atom and a formyl group attached to a phenyl ring, along with a benzoate ester. This unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further synthetic modifications .

Antimicrobial Properties

Research has indicated that 4-Bromo-2-formylphenyl benzoate exhibits antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anticancer Potential

Several studies have investigated the anticancer properties of 4-Bromo-2-formylphenyl benzoate. It has shown promising results in vitro against various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) through the activation of specific pathways that lead to DNA damage and cellular stress .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Anticancer | Induces apoptosis | Activation of DNA damage pathways |

The biological activity of 4-Bromo-2-formylphenyl benzoate is largely influenced by its chemical structure. The formyl group can engage in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing the compound to interact with various biological targets.

Pathways Affected

- Cell Growth Inhibition : The compound has been shown to inhibit pathways involved in cell proliferation.

- Inflammation Modulation : It may also play a role in modulating inflammatory responses, which is critical in cancer progression .

- DNA Damage : By inducing DNA strand breaks, it enhances the susceptibility of cancer cells to apoptosis .

Case Studies

Several case studies have highlighted the potential applications of 4-Bromo-2-formylphenyl benzoate in therapeutic settings:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with 4-Bromo-2-formylphenyl benzoate significantly reduced cell viability in HeLa and MCF-7 cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Testing : A series of tests showed that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.